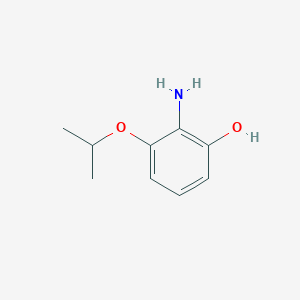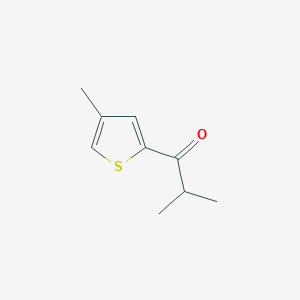![molecular formula C8H6N2O2 B13075309 Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
Furo[3,2-c]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[3,2-c]pyridine-2-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, which imparts unique chemical and biological properties. The presence of the carboxamide group further enhances its potential for various applications, particularly in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of furo[3,2-c]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions. For example, an Rh-catalyzed tandem reaction has been employed to construct furo[3,2-c]pyridine-based compounds . This method involves the use of rhodium catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions, purification processes, and ensuring the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Furo[3,2-c]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Furo[3,2-c]pyridine-2-carboxamide has a wide range of scientific research applications:
Biology: It has been used in studies related to cellular imaging and photodynamic therapy.
Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of furo[3,2-c]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to disrupt key cellular signaling pathways, leading to its anticancer effects . The compound can bind to specific proteins and enzymes, inhibiting their activity and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Furo[3,2-c]pyridine-2-carboxamide can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds also contain a fused furan and pyridine ring system but differ in the position of the fusion.
Thieno[2,3-c]pyridine derivatives: These compounds have a sulfur atom in place of the oxygen in the furan ring, leading to different chemical properties.
The uniqueness of this compound lies in its specific ring fusion and the presence of the carboxamide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C8H6N2O2 |
|---|---|
Peso molecular |
162.15 g/mol |
Nombre IUPAC |
furo[3,2-c]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)7-3-5-4-10-2-1-6(5)12-7/h1-4H,(H2,9,11) |
Clave InChI |
GBJNZGDNTWILNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1OC(=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


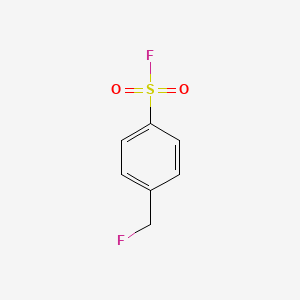
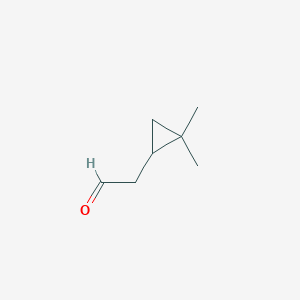
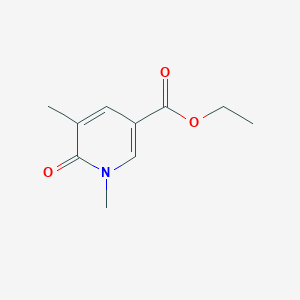

![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
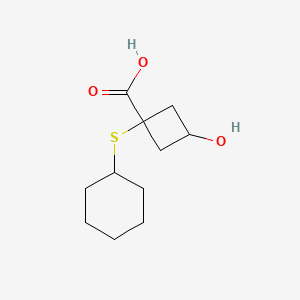
![6-Chloro-2-(1-methylcyclopropyl)imidazo[1,2-A]pyridine](/img/structure/B13075254.png)
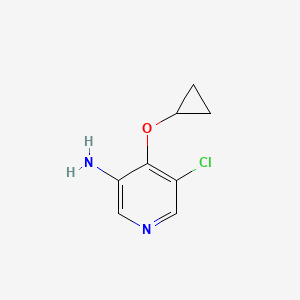
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
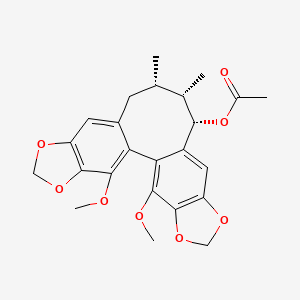
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)

